molecular formula C13H14N2O2S B2450172 N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide CAS No. 686281-56-1

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide

Cat. No.: B2450172
CAS No.: 686281-56-1
M. Wt: 262.33
InChI Key: FFDQWGDBAMFJEO-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide (CAS 686281-56-1) is a high-purity benzothiazole derivative supplied for advanced research and development applications. This compound, with the molecular formula C13H14N2O2S and a molecular weight of 262.33, is a member of the benzothiazole class, a group of heterocyclic compounds recognized for their versatile pharmacological properties . Benzothiazole scaffolds are frequently investigated as key intermediates in the discovery of new therapeutic agents due to their broad spectrum of biological activities, which include serving as platforms for anticonvulsant agents and other central nervous system (CNS) active compounds . Researchers value this specific amide for its potential as a building block in medicinal chemistry and drug discovery pipelines. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-8(2)6-12(16)15-13-14-10-5-4-9(17-3)7-11(10)18-13/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDQWGDBAMFJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 3-methylbut-2-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylamino)acetamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide stands out due to its unique structural features, which confer specific reactivity and biological activity

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide, a compound with the CAS number 686281-56-1, has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 3-methylbut-2-enoyl chloride, typically in the presence of a base like triethylamine. This reaction is conducted under controlled conditions to ensure high yields and purity of the product.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through enzyme inhibition or modulation of signaling pathways.
  • Neuroprotective Effects : Related compounds in the benzothiazole family have shown neuroprotective properties, indicating that this compound may also exhibit similar effects .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can lead to modulation of their activity, resulting in various biological effects. For instance, it may inhibit certain enzymes involved in cancer progression or inflammation.

Research Findings

Several studies have explored the biological implications of benzothiazole derivatives:

  • Anticonvulsant Activity : A related study on benzothiazole derivatives showed significant anticonvulsant activity without neurotoxicity in animal models. This suggests that this compound could similarly affect CNS pathways .
  • Enzyme Inhibition : Investigations into enzyme inhibition mechanisms revealed that benzothiazoles can act as effective inhibitors against various targets involved in disease processes. The specific interactions of this compound with these enzymes warrant further research to elucidate its therapeutic potential .

Case Studies

A case study involving a series of benzothiazole derivatives demonstrated their efficacy in reducing seizure activity without causing significant side effects like liver toxicity. These findings highlight the potential for developing safer therapeutic agents based on the structural framework of this compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamideStructureModerate anticancer activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamideStructureAntimicrobial properties
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylamino)acetamideStructurePotential neuroprotective effects

Q & A

Basic: What synthetic routes and reaction conditions are optimal for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide?

The synthesis typically involves multi-step reactions starting with the benzothiazole core. For analogs, coupling agents like 1-(1-adamantylacetyl)-1H-imidazole and chloroform under reflux (6 hours) are used to form the amide bond, followed by recrystallization from ethanol for purification . Key parameters include:

  • Temperature control : Reflux conditions (e.g., 80–100°C) to ensure reaction completion.
  • Solvent selection : Chloroform or ethanol for solubility and stability.
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography to achieve >95% purity.
    Yield optimization requires stoichiometric balancing and avoiding side reactions (e.g., hydrolysis of the methoxy group).

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation (e.g., δ 3.76 ppm for methoxy protons) .
  • Infrared (IR) Spectroscopy : Peaks at ~1668 cm1^{-1} (C=O stretch) and ~1267 cm1^{-1} (C-O of methoxy group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 357.12) .
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., H-bonded dimers) .

Advanced: How can X-ray crystallography data elucidate molecular conformation and intermolecular interactions?

Crystallography reveals:

  • Planarity : The benzothiazole-acetamide fragment adopts near-planar geometry due to conjugation, critical for biological target binding .
  • Intermolecular interactions : Classical N–H⋯N hydrogen bonds form dimers, while C–H⋯O and S⋯S interactions stabilize crystal packing .
  • Substituent effects : The methoxy group’s gauche orientation relative to the amide C–N bond (dihedral angle ~−100°) influences steric hindrance and solubility .

Advanced: How can structure-activity relationship (SAR) studies guide substituent modification to enhance bioactivity?

SAR strategies include:

  • Electron-donating/withdrawing groups : Fluorine or bromine at the 6-position increases metabolic stability and binding affinity (e.g., fluoro analogs show improved antimicrobial activity) .
  • Side-chain optimization : Branched aliphatic groups (e.g., 3-methylbut-2-enamide) enhance lipophilicity and membrane permeability .
  • Crystallographic data : Planar conformations improve π-π stacking with aromatic residues in enzyme active sites .

Advanced: How should researchers resolve contradictory bioactivity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) and use positive controls (e.g., ciprofloxacin) .
  • Purity discrepancies : Validate compound purity via HPLC (>98%) and quantify impurities (e.g., residual solvents) .
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants and confirm target engagement .

Basic: What purification methods effectively isolate this compound from synthetic by-products?

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates polar by-products .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced: Which computational methods predict binding affinities and metabolic pathways for this compound?

  • Molecular docking (AutoDock Vina) : Models interactions with targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • ADMET prediction (SwissADME) : Estimates metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .

Basic: How can researchers monitor reaction progress and intermediate formation during synthesis?

  • Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and UV visualization (Rf_f ~0.6 in ethyl acetate/hexane) .
  • In-situ IR spectroscopy : Monitor carbonyl formation (1668 cm1^{-1}) and amine consumption (disappearance of N–H stretches) .
  • LC-MS : Detect intermediates in real-time (e.g., [M+H]+^+ at m/z 245 for the benzothiazole precursor) .

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